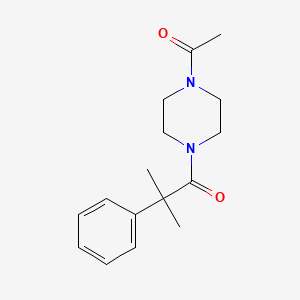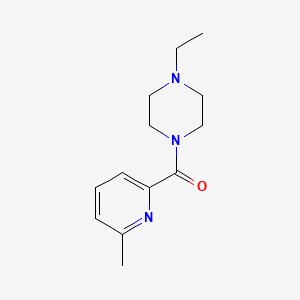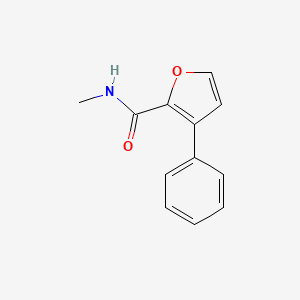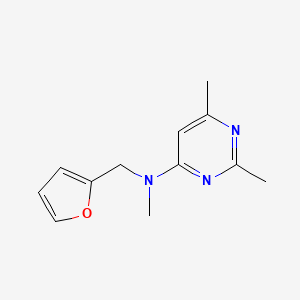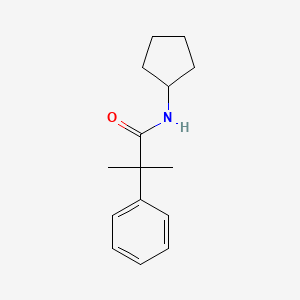![molecular formula C17H23N3O3S B7508640 N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide](/img/structure/B7508640.png)
N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide, also known as MMPIP, is a small molecule compound that has gained attention in scientific research for its potential therapeutic applications. MMPIP is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in various physiological and pathological processes in the central nervous system (CNS).
Mécanisme D'action
N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide acts as a selective antagonist of the mGluR7 receptor, inhibiting its activity and downstream signaling pathways. The mGluR7 receptor is primarily expressed in the presynaptic terminals of glutamatergic neurons, where it acts as an autoreceptor to regulate glutamate release. By inhibiting the activity of mGluR7, this compound can modulate glutamate transmission and synaptic plasticity, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its effects on glutamate transmission, this compound has been shown to modulate GABAergic neurotransmission, which may contribute to its anxiolytic effects. This compound has also been shown to reduce neuroinflammation and oxidative stress, which are implicated in various CNS disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide has several advantages and limitations for lab experiments. One advantage is its selectivity for the mGluR7 receptor, which allows for precise targeting of this receptor subtype. However, its potency may vary depending on the experimental conditions, and it may require higher concentrations to achieve its desired effects. Additionally, this compound has limited solubility in aqueous solutions, which may require the use of organic solvents for its administration.
Orientations Futures
There are several future directions for the study of N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide. One area of focus is the development of more potent and selective mGluR7 antagonists, which may have improved therapeutic efficacy. Additionally, the role of mGluR7 in various CNS disorders, such as addiction and neurodegenerative diseases, is still being elucidated, and further research is needed to fully understand its potential therapeutic applications. Finally, the development of novel drug delivery systems for this compound may improve its bioavailability and reduce its side effects, making it a more viable therapeutic option.
Méthodes De Synthèse
N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide can be synthesized using a multi-step process involving the reaction of 6-methoxy-2-methylquinoline with piperidine, followed by the reaction of the resulting compound with methanesulfonyl chloride. The final product is obtained through purification and isolation steps. The synthesis of this compound has been optimized to improve the yield and purity of the product, making it a viable compound for scientific research.
Applications De Recherche Scientifique
N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide has been extensively studied for its potential therapeutic applications in various CNS disorders, including anxiety, depression, and addiction. The mGluR7 receptor has been implicated in the regulation of glutamate release, synaptic plasticity, and neuroinflammation, making it a promising target for drug development. This compound has shown efficacy in preclinical models of anxiety and depression, suggesting that it may have potential as a novel antidepressant and anxiolytic agent.
Propriétés
IUPAC Name |
N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-12-10-17(15-11-14(23-2)4-5-16(15)18-12)20-8-6-13(7-9-20)19-24(3,21)22/h4-5,10-11,13,19H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYJPZCCZKFKGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)N3CCC(CC3)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
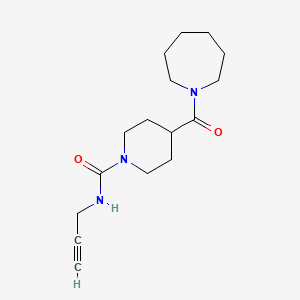
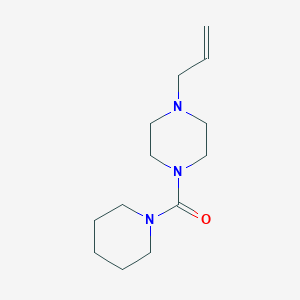
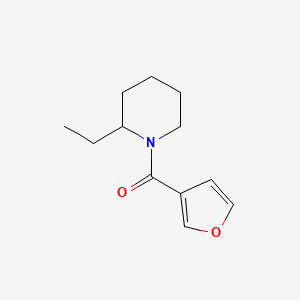


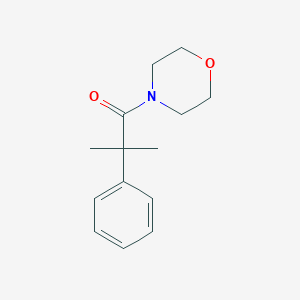
![Methyl 2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetate](/img/structure/B7508606.png)
